({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate
Description
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate is a synthetic benzoate ester derivative featuring a trifluoromethylphenylmethyl carbamoyl group. This compound combines a 5-chloro-2-methoxybenzoate backbone with a carbamoyl-linked trifluoromethyl aromatic substituent, a structural motif common in agrochemicals and pharmaceuticals due to its enhanced metabolic stability and lipophilicity .
- Step 1: Activation of the benzoic acid (e.g., 5-chloro-2-methoxybenzoic acid) to form an acyl chloride.
- Step 2: Coupling with a carbamoyl-containing alcohol (e.g., [2-(trifluoromethyl)phenyl]methylamine derivative) under basic conditions .
Key structural features include:
- Trifluoromethyl group: Enhances electronegativity and resistance to oxidative degradation.
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-chloro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3NO4/c1-26-15-7-6-12(19)8-13(15)17(25)27-10-16(24)23-9-11-4-2-3-5-14(11)18(20,21)22/h2-8H,9-10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWKHBVKDVLURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate involves multiple steps. The synthetic route typically starts with the preparation of the 2-(Trifluoromethyl)phenylmethylamine, which is then reacted with 5-chloro-2-methoxybenzoic acid under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity, particularly in targeting cancer cells. The incorporation of the carbamoyl moiety in this compound may enhance its interaction with specific biological targets, potentially leading to novel anticancer therapies.
- Case studies show that similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting a pathway for further research on this compound's efficacy in cancer treatment.
-
Antimicrobial Properties :
- The presence of chlorine and trifluoromethyl groups in the structure has been linked to increased antimicrobial activity. Research indicates that such compounds can disrupt bacterial cell membranes, providing a basis for their use as antimicrobial agents.
- A study conducted on structurally similar compounds showed significant inhibition of bacterial growth, indicating potential applications in developing new antibiotics.
Agricultural Applications
-
Pesticide Development :
- The unique structure of this compound allows it to interact with biological systems in plants and pests. Its potential as a pesticide is under investigation, particularly for its effectiveness against resistant pest strains.
- Research has demonstrated that compounds with similar functional groups can act as effective insecticides, promoting further exploration of this compound's agricultural utility.
-
Herbicide Potential :
- The herbicidal activity of compounds featuring the trifluoromethyl group is well-documented. This compound may serve as a lead structure for the development of new herbicides aimed at controlling weed growth without harming crops.
- Experimental results from related compounds indicate that they can inhibit specific enzymatic pathways in plants, which could be leveraged to create selective herbicides.
Pharmaceutical Development
-
Drug Formulation :
- The stability and solubility characteristics of this compound make it a candidate for formulation into various drug delivery systems. Its chemical properties may enhance the bioavailability of active pharmaceutical ingredients.
- Studies on drug formulations containing similar compounds have shown improved absorption rates and therapeutic effects.
-
Targeted Therapy :
- The design of targeted therapies utilizing this compound could lead to advancements in personalized medicine, particularly in treating diseases where traditional therapies have failed.
- Case studies involving targeted drug delivery systems highlight the importance of chemical modifications in achieving desired therapeutic outcomes.
Summary Table of Applications
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Enhanced efficacy against cancer cells |
| Antimicrobial Properties | Effective against resistant bacterial strains | |
| Agricultural Science | Pesticide Development | Control over pest populations |
| Herbicide Potential | Selective weed control | |
| Pharmaceutical Development | Drug Formulation | Improved bioavailability |
| Targeted Therapy | Personalized treatment options |
Mechanism of Action
The mechanism by which ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes such as inhibition of enzyme activity or alteration of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives from the evidence:
Key Observations
Bioactivity Trends :
- Compounds with trifluoromethyl (CF₃) and chloro (Cl) substituents (e.g., , target compound) often exhibit enhanced pesticidal or herbicidal activity due to increased lipophilicity and metabolic stability .
- The diazaspiro core in contributes to antibacterial/antiviral activity, suggesting that structural complexity correlates with target specificity .
Synthetic Yields and Purity :
- Compound 14 achieved a 76% yield with 93.33% HPLC purity, reflecting efficient carbamate formation under reflux conditions.
- Patent-derived compounds (e.g., ) report moderate yields (77–90%) but high LCMS-confirmed purity, emphasizing scalable synthetic routes .
Analytical Data :
Functional Group Impact
- Carbamoyl vs. Carbamate : Carbamoyl groups (CONH₂) in the target compound vs. carbamate (OCONHR) in influence hydrolysis rates and bioavailability. Carbamates are generally more hydrolytically stable .
- Trifluoromethyl Positioning : The ortho-trifluoromethyl group in the target compound may enhance steric hindrance compared to para-substituted analogues, affecting receptor binding .
Biological Activity
The compound ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate is a synthetic organic molecule notable for its complex structure and potential biological activities. Its unique features, including a trifluoromethyl group, a carbamoyl moiety, and a chloro-methoxybenzoate component, suggest various applications in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer therapies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 401.77 g/mol. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with various biological targets.
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit significant anticancer properties. The presence of the trifluoromethyl group has been linked to enhanced metabolic stability and bioavailability, making such compounds attractive candidates for drug development. Preliminary studies suggest that This compound may interact with specific enzyme targets involved in cancer progression.
The potential mechanism of action includes:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for tumor growth.
- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication processes in cancer cells .
- Cell Cycle Arrest : There is evidence suggesting that such compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 5-Chloro-2-fluorobenzoic acid | Chlorine and fluorine substituents | Anti-inflammatory potential | Simpler structure |
| Trifluoromethylbenzamide | Trifluoromethyl and amide groups | Anticancer properties | Lacks ester functionality |
| N-(Trifluoromethyl)phthalimide | Trifluoromethyl group, cyclic structure | Antimicrobial activity | Cyclic structure enhances stability |
The unique combination of functional groups in This compound may confer specific biological activities while maintaining favorable physicochemical properties for drug-like behavior.
Case Studies
- In Vitro Studies : Compounds similar to this have been tested against various cancer cell lines. For example, studies on related compounds have shown IC50 values ranging from 0.051 µM to 0.226 µM against pancreatic cancer cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies utilizing molecular docking techniques have predicted binding affinities of the compound to various protein targets involved in cancer pathways. These studies are crucial for elucidating the mechanism of action and identifying potential therapeutic targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves coupling a 5-chloro-2-methoxybenzoic acid derivative with a trifluoromethyl-substituted benzylamine via carbamoyl linkage. Key steps include:
- Activation of the benzoic acid using reagents like diisopropylcarbodiimide (DIC) or thionyl chloride to form an acyl chloride intermediate .
- Reaction with ([2-(trifluoromethyl)phenyl]methyl)amine under anhydrous conditions (e.g., dimethylformamide as solvent) at 0–25°C to prevent side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires precise control of stoichiometry, temperature, and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- NMR (¹H, ¹³C, and ¹⁹F) : To confirm the presence of trifluoromethyl (-CF₃), methoxy (-OCH₃), and carbamoyl (-NHCO-) groups. ¹⁹F NMR is critical for detecting CF₃ environments .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated MW: ~377.7 g/mol) and fragmentation patterns .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic properties of the trifluoromethyl group and carbamoyl linkage to predict nucleophilic/electrophilic sites .
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential binding pockets, especially for enzymes or receptors targeted in drug discovery .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in bioactivity data across different assays (e.g., cytotoxicity vs. anti-inflammatory activity)?
- Methodological Answer :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., MTT for cytotoxicity, ELISA for inflammatory markers) to differentiate off-target effects .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may interfere with assay results .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions .
- HPLC Monitoring : Track degradation kinetics and identify labile functional groups (e.g., ester hydrolysis in benzoate moiety) .
Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace -OCH₃ with -OH or -Cl) and compare bioactivity .
- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate electronic/steric features with activity data from assays .
Q. How can reaction scalability challenges (e.g., exothermicity, byproduct formation) be addressed during large-scale synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
